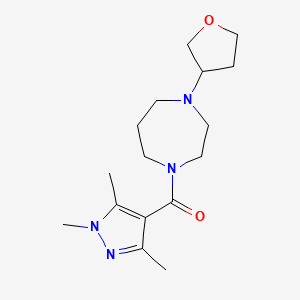
(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a chemical compound that has been identified in the context of pain treatment . It is related to methods of treating pain by inhibiting adaptor associated kinase 1 (AAK1) .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, were not found in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Novel Synthesis Approaches : Research into related compounds includes the development of novel synthesis methods for complex heterocycles, which are critical in pharmaceutical development. For instance, methods for the synthesis of dihydro-1H-1,3-diazepin-2-ones and their transformation into pyrrole derivatives have been explored, highlighting the versatility of diazepinone frameworks in creating biologically relevant structures (Fesenko & Shutalev, 2014).
Catalysis and Reaction Optimization : Studies on the ruthenium-catalyzed N-alkylation for synthesizing N-pyridylmethyl benzonitriles demonstrate the utility of transition metal catalysis in constructing nitrogen-containing heterocycles, a category into which our compound of interest might fall (Chen et al., 2014).
Biological Applications
Anticancer Activity : Naphthyridine derivatives, which share structural motifs with the compound , have been studied for their anticancer activities. For example, a novel naphthyridine derivative demonstrated efficacy in inducing necroptosis and apoptosis in human melanoma cells, suggesting potential applications in cancer therapy (Kong et al., 2018).
Antimicrobial and Anticancer Potential : Research into pyrazole derivatives has unveiled compounds with significant antimicrobial and anticancer activities, underscoring the importance of exploring novel heterocyclic compounds for therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Methodological Insights
- Chemical Analysis and Characterization : The thorough characterization of newly synthesized compounds, including diazepines and pyrazoles, through spectroscopic techniques (IR, NMR, Mass analysis) plays a crucial role in understanding their structure and potential applications (Malathi & Chary, 2019).
Wirkmechanismus
Safety and Hazards
This compound may pose certain hazards. It’s classified as having acute toxicity when ingested, can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-12-15(13(2)18(3)17-12)16(21)20-7-4-6-19(8-9-20)14-5-10-22-11-14/h14H,4-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLKHSUTOYVYHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
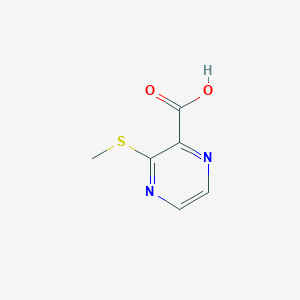
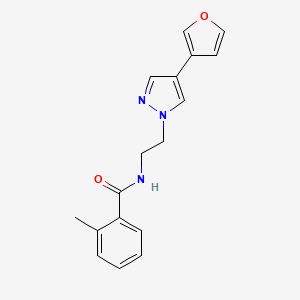
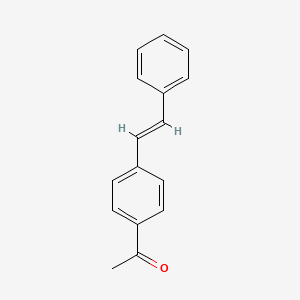
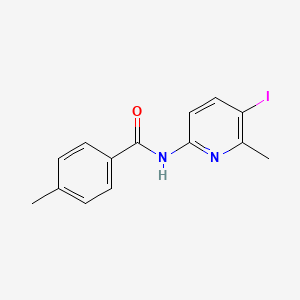
![N-(4-ethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2362687.png)
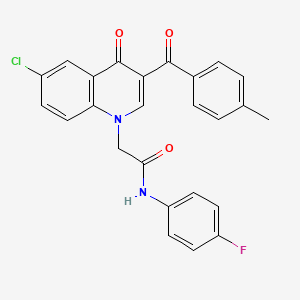
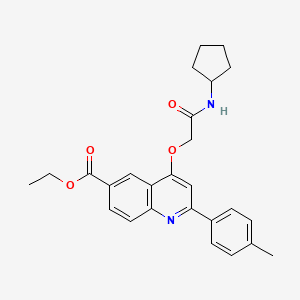
![2-(2-Chloro-6-fluorophenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2362692.png)
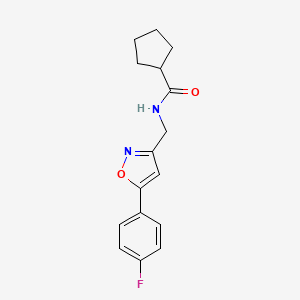
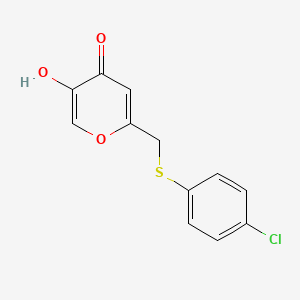


![N'-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2362701.png)

